molecular formula C17H16ClNO4S3 B3005170 2-{[2,2'-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido CAS No. 2097862-38-7

2-{[2,2'-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido

Cat. No.: B3005170
CAS No.: 2097862-38-7
M. Wt: 429.95
InChI Key: SJWNPCAZOLTAIC-UHFFFAOYSA-N
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Description

2-{[2,2’-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido is a complex organic compound that features a bithiophene core, a chloro-methoxyphenyl group, and a sulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2’-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido typically involves multiple steps:

    Formation of the Bithiophene Core: This can be achieved through the coupling of thiophene units using a catalyst such as iron(III) chloride.

    Introduction of the Chloro-Methoxyphenyl Group: This step involves the substitution reaction where the chloro-methoxyphenyl group is introduced to the bithiophene core.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.

    Reduction: Reduction reactions can occur at the sulfonamido group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced sulfonamido derivatives.

    Substitution: Substituted chloro-methoxyphenyl derivatives.

Scientific Research Applications

2-{[2,2’-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido has several applications:

    Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its electronic properties.

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Employed in the synthesis of novel polymers and materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler analog with similar electronic properties but lacking the additional functional groups.

    5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene: Another derivative with boronic ester groups used in cross-coupling reactions.

Uniqueness

2-{[2,2’-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido is unique due to its combination of a bithiophene core with a chloro-methoxyphenyl group and a sulfonamido group, which imparts distinct electronic and chemical properties that are advantageous in various applications.

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S3/c1-23-14-5-4-11(9-12(14)18)26(21,22)19-10-13(20)15-6-7-17(25-15)16-3-2-8-24-16/h2-9,13,19-20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWNPCAZOLTAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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